
2,3-Diamino-5-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diamino-5-chlorobenzoic acid is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of benzoic acid, characterized by the presence of two amino groups and one chlorine atom attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diamino-5-chlorobenzoic acid typically involves the nitration of a precursor compound, followed by reduction and chlorination steps. For instance, one method involves the nitration of m-toluic acid with nitric acid to produce 2-nitro-3-toluic acid. This intermediate is then subjected to hydrogenation in the presence of a catalyst to yield 2-amino-3-methylbenzoic acid. Finally, chlorination of this compound using a chlorination reagent and benzoyl peroxide results in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The process typically includes steps like nitration, reduction, and chlorination, similar to the synthetic routes described above .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Diamino-5-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully reduced amines .
Aplicaciones Científicas De Investigación
2,3-Diamino-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves this compound.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,3-diamino-5-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby altering their activity. The exact molecular targets and pathways can vary based on the specific application and context of use .
Comparación Con Compuestos Similares
2,3-Diaminobenzoic acid: Lacks the chlorine atom, which can affect its reactivity and applications.
5-Chlorobenzoic acid: Contains a chlorine atom but lacks the amino groups, leading to different chemical properties and uses.
2-Amino-5-chlorobenzoic acid: Contains one amino group and one chlorine atom, making it less reactive compared to 2,3-diamino-5-chlorobenzoic acid.
Uniqueness: this compound is unique due to the presence of both amino groups and a chlorine atom on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C7H7ClN2O2 |
|---|---|
Peso molecular |
186.59 g/mol |
Nombre IUPAC |
2,3-diamino-5-chlorobenzoic acid |
InChI |
InChI=1S/C7H7ClN2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,9-10H2,(H,11,12) |
Clave InChI |
RVBUWMTZLNMPPD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)O)N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13895973.png)
![2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole](/img/structure/B13895985.png)
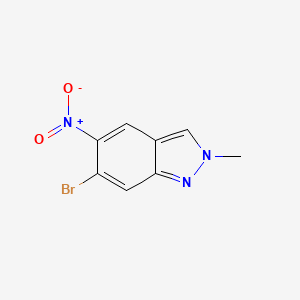
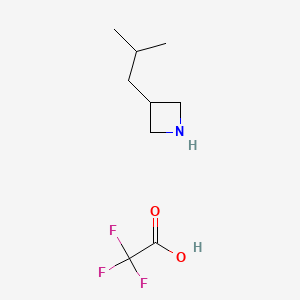
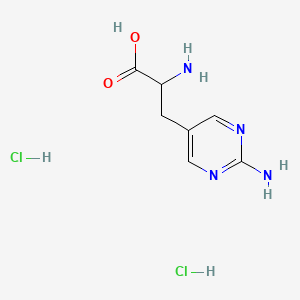
![2-[4-[2-(4-Aminophenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B13896003.png)
![[(8S)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13896011.png)
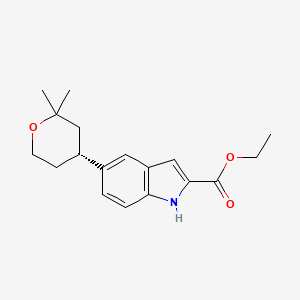
![[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol](/img/structure/B13896043.png)


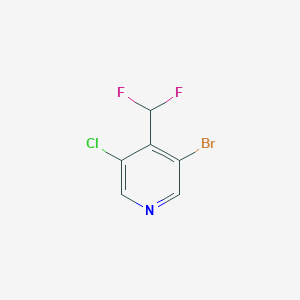
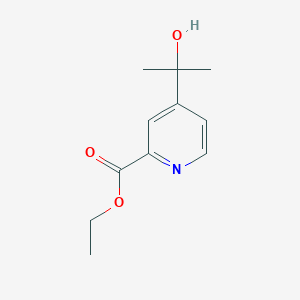
![Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13896060.png)
